4-[(1Z)-1-{2-[(2-methylfuran-3-yl)carbonyl]hydrazinylidene}ethyl]phenyl acetate
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Overview
Description
4-[(1Z)-1-{[(2-METHYLFURAN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL ACETATE is a complex organic compound with potential applications in various fields of scientific research. This compound features a phenyl acetate group attached to a substituted iminoethyl chain, which is further connected to a methylfuran moiety. The unique structure of this compound makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1Z)-1-{[(2-METHYLFURAN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL ACETATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production often requires optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[(1Z)-1-{[(2-METHYLFURAN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl acetate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium, platinum). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
4-[(1Z)-1-{[(2-METHYLFURAN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL ACETATE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(1Z)-1-{[(2-METHYLFURAN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL ACETATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other phenyl acetate derivatives and substituted iminoethyl compounds. Examples include:
- 1-methyl-N-{4-[(1Z)-1-{[(2-methylfuran-3-yl)formamido]imino}ethyl]phenyl}-1H-pyrazole-5-carboxamide .
Uniqueness
The uniqueness of 4-[(1Z)-1-{[(2-METHYLFURAN-3-YL)FORMAMIDO]IMINO}ETHYL]PHENYL ACETATE lies in its specific structural features, such as the combination of a phenyl acetate group with a substituted iminoethyl chain and a methylfuran moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16N2O4 |
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Molecular Weight |
300.31 g/mol |
IUPAC Name |
[4-[(Z)-C-methyl-N-[(2-methylfuran-3-carbonyl)amino]carbonimidoyl]phenyl] acetate |
InChI |
InChI=1S/C16H16N2O4/c1-10(13-4-6-14(7-5-13)22-12(3)19)17-18-16(20)15-8-9-21-11(15)2/h4-9H,1-3H3,(H,18,20)/b17-10- |
InChI Key |
WMPGVLJVRCWBDM-YVLHZVERSA-N |
Isomeric SMILES |
CC1=C(C=CO1)C(=O)N/N=C(/C)\C2=CC=C(C=C2)OC(=O)C |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NN=C(C)C2=CC=C(C=C2)OC(=O)C |
Origin of Product |
United States |
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